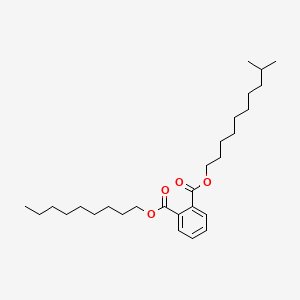
Isoundecyl nonyl phthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoundecyl nonyl phthalate is a chemical compound with the molecular formula C28H46O4 and a molecular weight of 446.66 g/mol . It is a type of phthalate ester, commonly used as a plasticizer to increase the flexibility and durability of plastic products . Phthalates, including this compound, are widely used in various industrial applications due to their ability to soften polyvinyl chloride (PVC) and other polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoundecyl nonyl phthalate can be synthesized through the esterification of phthalic anhydride with isoundecyl alcohol and nonyl alcohol . The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process . The reaction conditions often include temperatures ranging from 100°C to 150°C and reaction times of several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes using continuous reactors . The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient and high-yield production . The use of advanced separation techniques, such as distillation and chromatography, ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Isoundecyl nonyl phthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: The ester groups in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Phthalic acid and its derivatives.
Reduction: Isoundecyl alcohol and nonyl alcohol.
Substitution: Various substituted phthalate esters.
Scientific Research Applications
Isoundecyl nonyl phthalate has a wide range of applications in scientific research, including:
Mechanism of Action
Isoundecyl nonyl phthalate exerts its effects primarily through its interaction with nuclear receptors and endocrine pathways . It can bind to hormone receptors, such as estrogen and androgen receptors, disrupting normal hormonal signaling . This disruption can lead to various biological effects, including altered reproductive development and endocrine function .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Isoundecyl nonyl phthalate is unique due to its specific combination of isoundecyl and nonyl alcohols, which provides distinct physical and chemical properties compared to other phthalates . Its specific structure allows for unique interactions with polymers, making it particularly effective as a plasticizer in certain applications .
Properties
CAS No. |
96507-78-7 |
|---|---|
Molecular Formula |
C28H46O4 |
Molecular Weight |
446.7 g/mol |
IUPAC Name |
2-O-(9-methyldecyl) 1-O-nonyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C28H46O4/c1-4-5-6-7-9-12-17-22-31-27(29)25-20-15-16-21-26(25)28(30)32-23-18-13-10-8-11-14-19-24(2)3/h15-16,20-21,24H,4-14,17-19,22-23H2,1-3H3 |
InChI Key |
HUALTRQOTJFLAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


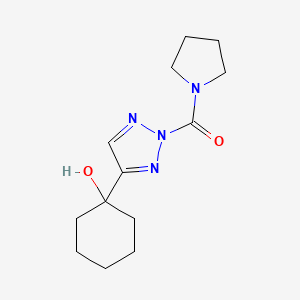
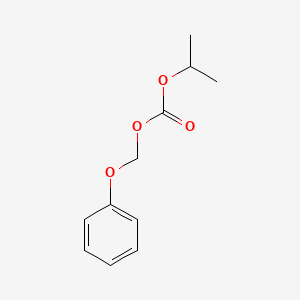
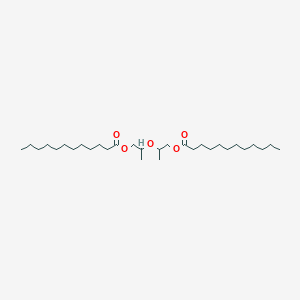



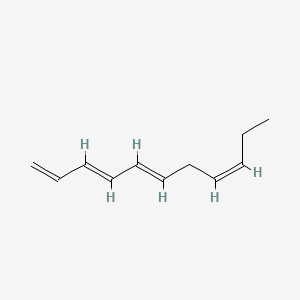
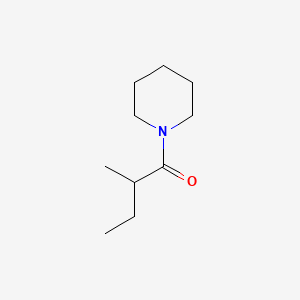
![(2S)-4-[(4-Methoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine](/img/structure/B12641869.png)
![N-(2-aminoethyl)-3-[1-(4-chloro-2-fluoro-3-phenoxyphenyl)propylamino]butanamide](/img/structure/B12641880.png)
![3-(2,3-Difluorophenyl)-6-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12641882.png)
![1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-(2-propen-1-yl)-](/img/structure/B12641887.png)
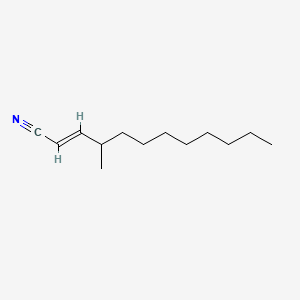
![1-{5-[(4-Fluorophenyl)methyl]furan-2-yl}-3-hydroxy-3-[1-(2-methoxypropan-2-yl)-1H-1,2,4-triazol-3-yl]prop-2-en-1-one](/img/structure/B12641905.png)
